molecular formula C20H19F2N3O B11467339 2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11467339
M. Wt: 355.4 g/mol
InChI Key: FPWAWVBGNYFOMH-UHFFFAOYSA-N
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Description

2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Addition of the Diethylamino Group: This step may involve alkylation reactions using diethylamine and appropriate alkylating agents.

    Incorporation of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive chromenes.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromen-3-yl cyanide: Lacks the diethylamino and difluorophenyl groups.

    7-(diethylamino)-4H-chromen-3-yl cyanide: Lacks the amino and difluorophenyl groups.

    4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide: Lacks the amino and diethylamino groups.

Uniqueness

2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide is unique due to the presence of all three functional groups (amino, diethylamino, and difluorophenyl) on the chromene core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F2N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H19F2N3O/c1-3-25(4-2)12-8-9-13-17(10-12)26-20(24)14(11-23)18(13)19-15(21)6-5-7-16(19)22/h5-10,18H,3-4,24H2,1-2H3

InChI Key

FPWAWVBGNYFOMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=C(C=CC=C3F)F

Origin of Product

United States

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